molecular formula C14H17N3O3 B7360105 3-(1H-indazole-5-carbonylamino)-3-methylpentanoic acid

3-(1H-indazole-5-carbonylamino)-3-methylpentanoic acid

Cat. No.: B7360105
M. Wt: 275.30 g/mol
InChI Key: QHVMVKXXMIOGLC-UHFFFAOYSA-N
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Description

3-(1H-indazole-5-carbonylamino)-3-methylpentanoic acid is a compound that belongs to the indazole family, which is known for its significant pharmacological and biological properties. Indazole derivatives have been widely studied for their potential therapeutic effects, including anticancer, antibacterial, anti-inflammatory, and neuroprotective activities .

Properties

IUPAC Name

3-(1H-indazole-5-carbonylamino)-3-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-3-14(2,7-12(18)19)16-13(20)9-4-5-11-10(6-9)8-15-17-11/h4-6,8H,3,7H2,1-2H3,(H,15,17)(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVMVKXXMIOGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC(=O)O)NC(=O)C1=CC2=C(C=C1)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indazole-5-carbonylamino)-3-methylpentanoic acid typically involves the amide cross-coupling of indazole carboxylic acids with various aromatic amines. A general procedure includes dissolving 1-butyl-1H-indazole-3-carboxylic acid in dimethylformamide (DMF), followed by the addition of HATU (2 equivalents) and DIPEA (3 equivalents). Commercial amines are then added to the reaction mixture .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indazole-5-carbonylamino)-3-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(1H-indazole-5-carbonylamino)-3-methylpentanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1H-indazole-5-carbonylamino)-3-methylpentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes essential for cancer cell survival and proliferation. Additionally, it may modulate signaling pathways involved in inflammation and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-indazole-5-carbonylamino)-3-methylpentanoic acid is unique due to its specific structure, which imparts distinct pharmacological properties. Compared to similar compounds, it may exhibit higher potency and selectivity in inhibiting certain enzymes and pathways, making it a valuable candidate for drug development and therapeutic applications.

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